molecular formula C22H21ClN4O B3402174 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine CAS No. 1049298-09-0

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine

Cat. No.: B3402174
CAS No.: 1049298-09-0
M. Wt: 392.9 g/mol
InChI Key: PDFWBAHDMZSDBU-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorobenzoyl group and a pyridazine ring substituted with a 2-methylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the preparation of the piperazine derivative. This can be achieved by reacting piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

  • Synthesis of the Pyridazine Core: : The pyridazine core is synthesized separately, often starting from 2-methylphenyl hydrazine and a suitable dicarbonyl compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid.

  • Coupling Reaction: : The final step involves coupling the piperazine derivative with the pyridazine core. This is usually done through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the pyridazine ring. The reaction is facilitated by a catalyst such as palladium on carbon (Pd/C) and is carried out under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the carbonyl group of the benzoyl moiety. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoyl group. Nucleophiles such as amines or thiols can replace the chlorine atom under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Ammonia or primary amines in ethanol or water.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential pharmacological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies involving molecular docking and biochemical assays are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine
  • 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(3-methylphenyl)pyridazine
  • 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-ethylphenyl)pyridazine

Uniqueness

Compared to similar compounds, 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine may exhibit unique biological activities due to the specific positioning of the chlorobenzoyl and methylphenyl groups. These structural differences can influence the compound’s binding affinity to biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-chlorophenyl)-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c1-16-5-2-3-8-19(16)20-9-10-21(25-24-20)26-11-13-27(14-12-26)22(28)17-6-4-7-18(23)15-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFWBAHDMZSDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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